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Compound of Interest

Compound Name: Methyl benzenesulfonate

Cat. No.: B196065

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
benzenesulfonate, a key intermediate and potential genotoxic impurity in pharmaceutical
manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for
identification, quantification, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyl
benzenesulfonate. The proton (*H) and carbon-13 (33C) NMR spectra provide detailed
information about the molecular framework.

1H NMR Data

The 'H NMR spectrum of methyl benzenesulfonate is characterized by signals corresponding
to the aromatic protons of the benzene ring and the methyl protons of the ester group.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.73-7.70 m 2H Ar-H (ortho)
7.57-7.55 m 3H Ar-H (meta, para)
3.49 S 3H -OCHs

Data obtained in CDCls at 400 MHz.[1]

13C NMR Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (6) ppm Assignment
144.0 Ar-C (ipso)
132.2 Ar-C (para)
129.1 Ar-C (ortho)
125.4 Ar-C (meta)
49.7 -OCHs

Data obtained in CDCls at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring the spectra.[1]

Sample Preparation: A small amount of methyl benzenesulfonate is dissolved in deuterated
chloroform (CDCIs). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of

solvent. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:
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e 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDClIs at
7.26 ppm.

e 13C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum
to single lines for each carbon atom. The chemical shifts are referenced to the CDCIs solvent
peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in methyl benzenesulfonate.
The spectrum is characterized by strong absorptions corresponding to the sulfonyl and ester
groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm~—2) Intensity Assignment

~3070 Medium Aromatic C-H stretch
~1360 Strong Asymmetric SOz stretch
~1180 Strong Symmetric SOz stretch
~995 Strong S-O-C stretch

C-H out-of-plane bend
~750, ~690 Strong .
(monosubstituted benzene)

Note: The exact peak positions can vary slightly.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Sample Preparation (Neat Liquid): As methyl benzenesulfonate is a liquid at room
temperature, the spectrum is conveniently recorded as a thin film.[1] A drop of the neat liquid is
placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates
are gently pressed together to form a thin, uniform film.
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Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample
is then placed in the spectrometer's sample compartment, and the spectrum is recorded. The
final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of methyl benzenesulfonate, aiding in its identification and structural confirmation. The
electron ionization (El) mass spectrum is presented below.

mlz Relative Intensity (%) Assighment

172 ~20 [M]* (Molecular lon)
157 ~5 [M - CHs]*

93 ~10 [M - SO2CHsJ*

77 100 [CeHs]* (Base Peak)
51 ~30 [CaHs]*

Data obtained by Electron lonization (El).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (El) source is used.

Sample Introduction: The liquid sample is introduced into the ion source, often via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized by
heating in a high vacuum environment.

lonization: The vaporized molecules are bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]*),
and to fragment into smaller charged species.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the
abundance of each ion, generating the mass spectrum.
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Visualizations
Chemical Structure

Chemical Structure of Methyl Benzenesulfonate
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Caption: Chemical structure of methyl benzenesulfonate.

Mass Spectrometry Fragmentation Pathway
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Proposed Mass Spectrometry Fragmentation Pathway of Methyl Benzenesulfonate
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Caption: Proposed fragmentation pathway of methyl benzenesulfonate under electron
ionization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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